molecular formula C8H11F3O2 B062816 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 180918-40-5

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B062816
CAS No.: 180918-40-5
M. Wt: 196.17 g/mol
InChI Key: VFSFTDFBHSFDEE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of a trifluoromethyl group into a cyclohexane ring followed by carboxylation. One common method is the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to form the carboxylic acid. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the introduction of the trifluoromethyl group and subsequent carboxylation. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
  • 4-(Trifluoromethyl)cyclohexanecarboxylic acid
  • 1-Methyl-1-cyclohexanecarboxylic acid

Uniqueness

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.

Properties

IUPAC Name

1-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(6(12)13)4-2-1-3-5-7/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSFTDFBHSFDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573464
Record name 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180918-40-5
Record name 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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